molecular formula C19H20F3N3O2 B2602467 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097934-36-4

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2602467
CAS No.: 2097934-36-4
M. Wt: 379.383
InChI Key: RKKYRJSDWXMDEB-UHFFFAOYSA-N
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Description

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its structure integrates a 2,6-dimethylpyrimidine moiety, a common pharmacophore found in ligands that target ATP-binding sites of various protein kinases . The presence of the pyrrolidine linker and the 4-(trifluoromethyl)phenyl group suggests potential for enhanced binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is primarily utilized in high-throughput screening campaigns and as a building block for the synthesis of more complex molecules aimed at probing intracellular signaling pathways. Researchers value it for investigating diseases driven by dysregulated kinase activity, such as oncology and inflammatory disorders . Its mechanism of action is contingent upon the final derived structure, but it is designed to act as a potential modulator of key enzymatic targets, facilitating the exploration of novel therapeutic interventions.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-12-9-17(24-13(2)23-12)27-16-7-8-25(11-16)18(26)10-14-3-5-15(6-4-14)19(20,21)22/h3-6,9,16H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKYRJSDWXMDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Attachment of the Pyrimidine Moiety: The 2,6-dimethylpyrimidine group is introduced via nucleophilic substitution or coupling reactions.

    Incorporation of the Trifluoromethyl-Substituted Phenyl Group: This step often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production may utilize optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, it is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with biological targets in specific ways.

Industry: In the industrial sector, it may be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine rings can facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The patents ( and ) describe compounds with pyrazolo[3,4-c]pyrimidin-1-yl cores substituted with chromenone or aryl groups. Although distinct from the target compound’s pyrimidin-4-yloxy-pyrrolidine backbone, these analogs share key features:

  • Aryl Trifluoromethyl Groups: Example 60 () includes a 4-(trifluoromethyl)phenylsulfonamide group, similar to the target’s 4-(trifluoromethyl)phenyl ethanone. This group enhances lipophilicity and binding affinity in many drug candidates .
  • Heterocyclic Linkers : The target’s pyrrolidinyloxy bridge contrasts with the pyrazolo-pyrimidine cores in patent examples. Pyrrolidine’s conformational flexibility may improve target engagement compared to rigid fused-ring systems .
Table 1: Structural and Physical Comparison
Compound Name Core Structure Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrrolidinyloxy-pyrimidine ~413.4 (calc.) N/A 2,6-Dimethylpyrimidine, CF3-Ph
Example 64 () Pyrazolo[3,4-c]pyrimidine 536.4 303–306 Chromenone, Fluorophenyl
Example 60 () Pyrazolo[3,4-c]pyrimidine 599.1 242–245 CF3-Ph, Sulfonamide

Pharmacokinetic and Physicochemical Properties

  • Trifluoromethyl Group: Both the target and Example 60 () incorporate this group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Melting Points : Patent compounds exhibit higher melting points (242–306°C), suggesting greater crystallinity, while the target’s melting point is unreported but likely lower due to its flexible pyrrolidine linker.

Biological Activity

The compound 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one , with CAS number 2097934-20-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H20F3N3O3C_{18}H_{20}F_{3}N_{3}O_{3}, with a molecular weight of 345.4 g/mol . The structure features a pyrrolidine ring substituted with a pyrimidine derivative and a trifluoromethylphenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been noted for their ability to modulate kinase activity and influence cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of compounds containing pyrimidine and pyrrolidine moieties exhibit significant antimicrobial activities. For example, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The lipophilicity of these compounds often correlates with their antimicrobial efficacy.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to our target compound have demonstrated varying degrees of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

Anti-inflammatory Properties

In vitro studies have indicated that compounds similar to this compound may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation . This suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Study 2Cholinesterase InhibitionReported IC50 values of 46.42 µM for BChE inhibition; potential use in Alzheimer's treatment .
Study 3Anti-inflammatory EffectsShowed reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential .

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